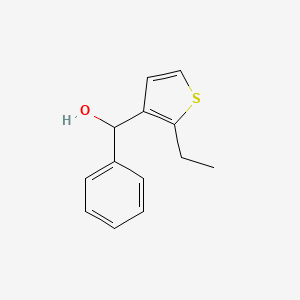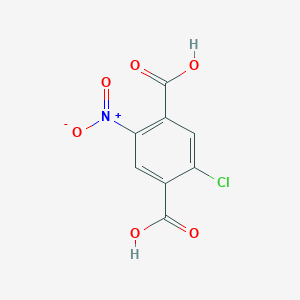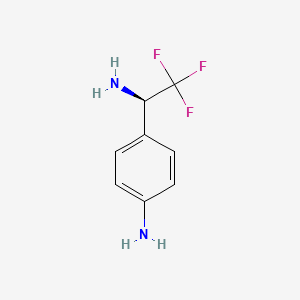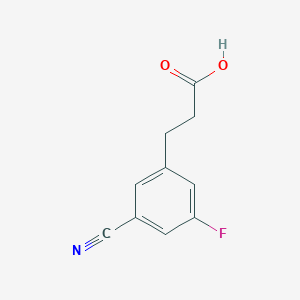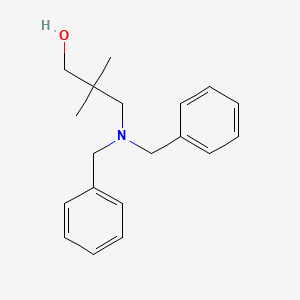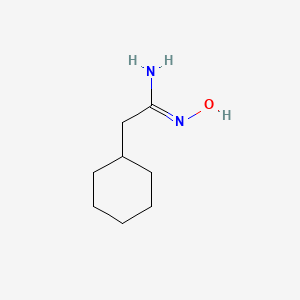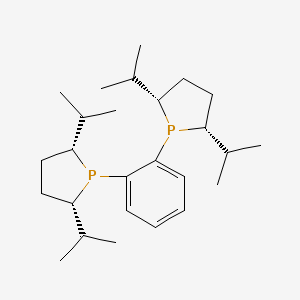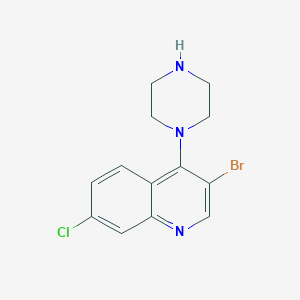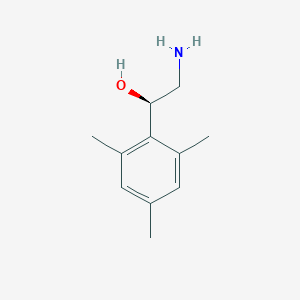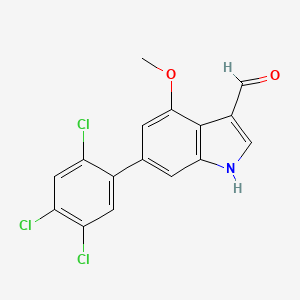
4-Methoxy-6-(2,4,5-trichlorophenyl)indole-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-(2,4,5-trichlorophenyl)indole-3-carboxaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a methoxy group, a trichlorophenyl group, and an indole core with a carboxaldehyde functional group.
Vorbereitungsmethoden
The synthesis of 4-Methoxy-6-(2,4,5-trichlorophenyl)indole-3-carboxaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
4-Methoxy-6-(2,4,5-trichlorophenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-6-(2,4,5-trichlorophenyl)indole-3-carboxaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmacological studies.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Methoxy-6-(2,4,5-trichlorophenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-6-(2,4,5-trichlorophenyl)indole-3-carboxaldehyde can be compared with other indole derivatives such as:
Indole-3-carboxaldehyde: Lacks the methoxy and trichlorophenyl groups, resulting in different chemical and biological properties.
5-Methoxyindole: Contains a methoxy group but lacks the trichlorophenyl and carboxaldehyde groups, leading to distinct reactivity and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C16H10Cl3NO2 |
|---|---|
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
4-methoxy-6-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10Cl3NO2/c1-22-15-3-8(2-14-16(15)9(7-21)6-20-14)10-4-12(18)13(19)5-11(10)17/h2-7,20H,1H3 |
InChI-Schlüssel |
PXHSUEOJZMCCMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=CN2)C=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


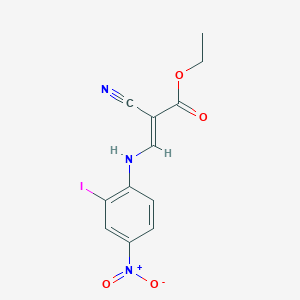
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
